2,4-ジクロロ-6-フェニル-1,3,5-トリアジン

概要

説明

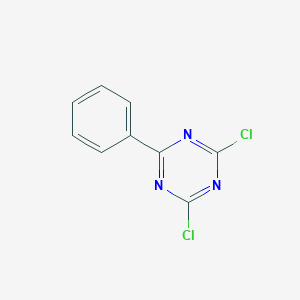

2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic derivative that can be used as an intermediate of synthetic materials . It is a building block as an OLED intermediate for the synthesis of bipolar host materials such as 2,4,6-tris (4- (N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) for phosphorescent organic light-emitting diodes (PhOLED) .

Synthesis Analysis

2,4-Dichloro-6-phenyl-1,3,5-triazine was prepared by the reaction of 36.2 g (0.21 mol) of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with 180 g (1.51 mol) of thionyl chloride and 17.3 g of N,N-dimethylformamide (DMF) at 60°C for 3 h .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2 and 4 positions by chlorine atoms and at the 6 position by a phenyl group .Chemical Reactions Analysis

The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be displaced readily by nucleophilic reagents such as amines . This property is utilized in the synthesis of various derivatives of 2,4-Dichloro-6-phenyl-1,3,5-triazine .Physical and Chemical Properties Analysis

2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to orange to green powder or crystal. It has a molecular weight of 226.06 .科学的研究の応用

三置換-1,3,5-トリアジンの合成

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンは、対称および非対称の二置換および三置換1,3,5-トリアジンの合成に使用されます . これらの化合物は、除草剤やポリマーの光安定剤の製造など、さまざまな分野での用途で知られています .

抗腫瘍特性

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンを使用して合成できる1,3,5-トリアジンのいくつかは、重要な生物学的特性を示します。 たとえば、ヘキサメチルメラミン (HMM) および 2-アミノ-4-モルホリノ-s-トリアジンは、抗腫瘍特性により、肺がん、乳がん、卵巣がんの治療に臨床的に使用されています .

ポリグアナミンの合成

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンは、ポリグアナミンの合成に使用されます . 得られたポリグアナミンは、反応の有効な相間移動触媒として使用できます .

OLED中間体

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンは、リン光有機発光ダイオード (PhOLED) 用の2,4,6-トリス (4- (N,N-ジフェニルアミノ) フェニル)-1,3,5-トリアジン (TDPA–TRZ) などの双極性ホスト材料の合成のためのOLED中間体としてのビルディングブロックです .

放射免疫測定試薬

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンとは直接関係ありませんが、その近縁体である2,4-ジクロロ-6-メトキシ-1,3,5-トリアジンは、両生類の皮膚から抽出された天然ペプチドであるD-Ala2-Dermorphinの放射免疫測定における試薬として使用されました . 2,4-ジクロロ-6-フェニル-1,3,5-トリアジンも同様の用途を持つ可能性があります。

重縮合生成物の合成

2,4-ジクロロ-6-フェニル-1,3,5-トリアジンは、ヘキサメチレンジアミンおよびN,N'-ジメチルヘキサメチレンジアミンと反応して、類似のポリグアナミンを合成できます . これらのポリグアナミンは、熱的性質と高分子相間移動触媒としての能力について調査されています

作用機序

Target of Action

It is known that triazine compounds can interact with various biological targets due to their versatile structure .

Mode of Action

The mode of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves its reactivity with nucleophilic reagents such as amines, alkoxides, and mercaptides . The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be readily displaced by these nucleophilic reagents .

Biochemical Pathways

It is known that reactions of dichlorotriazines with diols, diamines, or guanamines give the corresponding polymers .

Result of Action

The result of the action of 2,4-Dichloro-6-phenyl-1,3,5-triazine is the formation of polyguanamines through a polycondensation reaction with hexamethylenediamine and N,N’-dimethylhexamethylenediamine . These polyguanamines can act as effective phase transfer catalysts for reactions .

Action Environment

The action of 2,4-Dichloro-6-phenyl-1,3,5-triazine can be influenced by environmental factors such as temperature and the presence of other chemical reagents. For instance, the synthesis of this compound involves a reaction at 60°C with thionyl chloride and N,N-dimethylformamide (DMF) . The reaction environment, therefore, plays a crucial role in the efficacy and stability of this compound.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,4-Dichloro-6-phenyl-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a building block for the synthesis of bipolar host materials used in OLEDs . The compound’s interactions with biomolecules are primarily through its triazine ring, which can form stable complexes with various enzymes and proteins. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of 2,4-Dichloro-6-phenyl-1,3,5-triazine on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 2,4-Dichloro-6-phenyl-1,3,5-triazine can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2,4-Dichloro-6-phenyl-1,3,5-triazine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, resulting in either inhibition or activation of the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-6-phenyl-1,3,5-triazine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to 2,4-Dichloro-6-phenyl-1,3,5-triazine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-6-phenyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2,4-Dichloro-6-phenyl-1,3,5-triazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound can undergo various metabolic reactions, including hydroxylation and dechlorination, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2,4-Dichloro-6-phenyl-1,3,5-triazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2,4-Dichloro-6-phenyl-1,3,5-triazine within tissues can influence its overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of 2,4-Dichloro-6-phenyl-1,3,5-triazine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2,4-Dichloro-6-phenyl-1,3,5-triazine is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

2,4-dichloro-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168780 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-02-3 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-phenyl-S-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1700-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

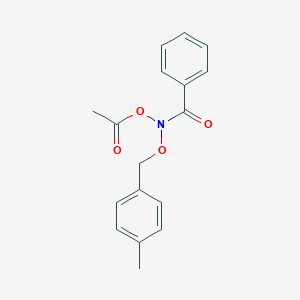

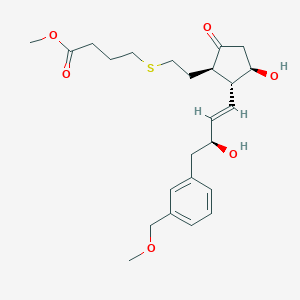

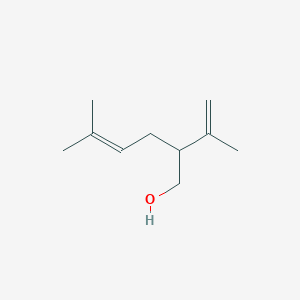

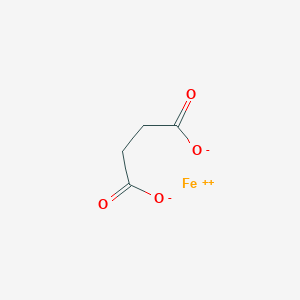

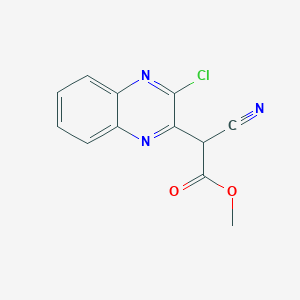

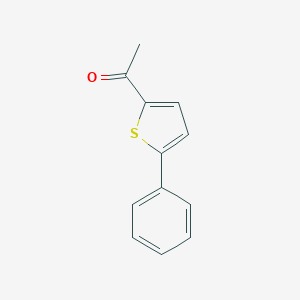

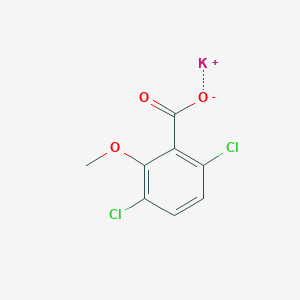

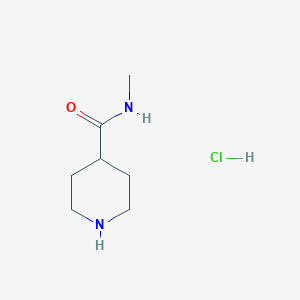

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-Dichloro-6-phenyl-1,3,5-triazine used in polymer synthesis?

A: 2,4-Dichloro-6-phenyl-1,3,5-triazine serves as a valuable monomer in the synthesis of aromatic polythioethers and polyguanamines through aromatic nucleophilic substitution polymerization. [, ] This compound reacts with various nucleophiles, such as bis(4-mercaptophenyl) sulfide or diamines like hexamethylenediamine, in the presence of a base. [, ] This reaction leads to the formation of polymers containing the 1,3,5-triazine ring within their backbone.

Q2: What are the properties of polymers derived from 2,4-Dichloro-6-phenyl-1,3,5-triazine?

A: Polymers synthesized using 2,4-Dichloro-6-phenyl-1,3,5-triazine exhibit several interesting properties. For instance, polythioethers derived from this compound demonstrate high thermal stability. [] Additionally, some of these polymers show solubility in solvents like THF and toluene. [] Polyguanamines, on the other hand, have been investigated for their potential as polymeric phase transfer catalysts. [] The N-substituents on the polyguanamine structure influence both their thermal properties and catalytic activity. []

Q3: Can the polymerization of 2,4-Dichloro-6-phenyl-1,3,5-triazine be modified?

A: Yes, the polymerization process can be adapted using different reaction conditions. For example, using a two-phase system of o-dichlorobenzene and water with a phase transfer catalyst allows for polymerization with alkanedithiols. [] This method can lead to polymers with varying solubility in THF, impacting their potential applications. [] Additionally, adjusting reaction temperature and time can influence the yield of soluble and insoluble polymer fractions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)